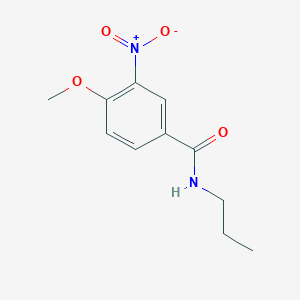

4-methoxy-3-nitro-N-propylbenzamide

CAS No.:

Cat. No.: VC14822138

Molecular Formula: C11H14N2O4

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O4 |

|---|---|

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | 4-methoxy-3-nitro-N-propylbenzamide |

| Standard InChI | InChI=1S/C11H14N2O4/c1-3-6-12-11(14)8-4-5-10(17-2)9(7-8)13(15)16/h4-5,7H,3,6H2,1-2H3,(H,12,14) |

| Standard InChI Key | ZUSJRWQHCBHNPV-UHFFFAOYSA-N |

| Canonical SMILES | CCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Methoxy-3-nitro-N-propylbenzamide belongs to the benzamide family, featuring a benzene ring substituted with:

-

Methoxy group (-OCH₃) at the 4-position, enhancing electron density via resonance effects.

-

Nitro group (-NO₂) at the 3-position, introducing strong electron-withdrawing character.

-

N-Propyl amide side chain, contributing to hydrophobicity and influencing molecular interactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 333350-24-6 | |

| Molecular Formula | ||

| Molecular Weight | 238.24 g/mol | |

| IUPAC Name | 4-Methoxy-3-nitro-N-propylbenzamide |

The juxtaposition of nitro and methoxy groups creates a push-pull electronic system, potentially stabilizing charge-transfer complexes.

Synthesis and Manufacturing

Synthetic Pathways

The preparation of 4-methoxy-3-nitro-N-propylbenzamide involves sequential functionalization of the benzamide backbone:

Step 1: Nitration of 4-Methoxy-N-propylbenzamide

-

Substrate: 4-Methoxy-N-propylbenzamide (precursor).

-

Conditions: Nitration with nitric acid () and sulfuric acid () at 0–5°C .

-

Mechanism: Electrophilic aromatic substitution at the meta position relative to the methoxy group.

Step 2: Purification

Table 2: Representative Reaction Conditions

Alternative routes may employ catalytic nitration or microwave-assisted methods, though these lack documentation for this specific compound.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amide and nitro groups .

-

Melting Point: Predicted range: 120–130°C (analogous benzamides in exhibit mp 108–122°C).

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the amide bond.

Table 3: Predicted Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| LogP (Partition Coefficient) | 1.8–2.2 | Calc. |

| pKa | ~9.5 (amide proton) | Est. |

Reactivity and Chemical Behavior

Electrophilic and Nucleophilic Sites

-

Nitro Group: Participates in reduction reactions to form amines (e.g., catalytic hydrogenation to 3-amino-4-methoxy-N-propylbenzamide) .

-

Methoxy Group: Resistant to nucleophilic substitution but may undergo demethylation under harsh conditions.

Functional Group Transformations

-

Amide Hydrolysis: Under acidic conditions, yields 4-methoxy-3-nitrobenzoic acid and propylamine .

-

Nitro Reduction: Using , forms the corresponding amine, a potential intermediate for pharmaceuticals .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (Predicted):

-

¹³C NMR:

Infrared (IR) Spectroscopy

-

Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume